3-(4-Ethoxyphenyl)-6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
WAY-270318 is a chemical compound known for its role in altering the lifespan of eukaryotic organisms. It is primarily used as an inhibitor of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them .
Preparation Methods
The synthetic routes and reaction conditions for WAY-270318 are not widely documented in public sources. it is typically produced in specialized laboratories with stringent quality control measures to ensure high purity and consistency . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
WAY-270318 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-270318 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and behavior.
Biology: Employed in studies involving eukaryotic organisms to understand its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in diseases where protein kinases play a crucial role.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
WAY-270318 exerts its effects by inhibiting protein kinases, which are crucial for various cellular processes. By blocking these enzymes, WAY-270318 can alter the phosphorylation state of target proteins, thereby affecting their function and activity. This mechanism is particularly important in the regulation of cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
WAY-270318 can be compared with other protein kinase inhibitors. Some similar compounds include:
ALTO-100: Targets brain-derived neurotrophic factor for studies related to depressive disorders.
YH14617: Inhibits LAG3 and TIM3, used in studies related to Parkinson’s disease and diabetes.
Osemitamab: A recombinant humanized antibody targeting CLDN18.2, used in studies related to bile duct tumors.
WAY-270318 is unique due to its specific molecular structure and its particular effects on eukaryotic organisms, making it a valuable tool in various research fields.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-3-19-11-6-4-10(5-7-11)14-16-15-12-8-9-13(20-2)17-18(12)14/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUCMXPHVMKRTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.